4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid, also known by its IUPAC name 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino)benzoic acid, is a compound that has garnered attention primarily in the pharmaceutical sector due to its potential role as an impurity reference material and its association with kinase inhibitors. This compound is structurally characterized by a benzoic acid moiety linked to a pyrimidine and pyridine ring system, which contributes to its biological activity.
The compound is classified under the category of kinase inhibitors, specifically as an impurity associated with nilotinib hydrochloride monohydrate, a medication used in the treatment of certain types of cancer, particularly chronic myeloid leukemia. The molecular formula for this compound is , with a molecular weight of approximately 306.32 g/mol .
The synthesis of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid can be achieved through several methods. One notable approach involves:
This method is advantageous due to its simplicity and high yield, making it suitable for large-scale industrial production.
The chemical reactivity of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid is influenced by its functional groups. It can participate in various reactions typical for carboxylic acids and amines, including:
These reactions are critical in modifying the compound for various applications in medicinal chemistry .
The mechanism of action for compounds like 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid typically involves inhibition of specific kinases that are crucial in cell signaling pathways. By binding to the active sites of these kinases, the compound can disrupt their activity, leading to altered cellular responses that may inhibit tumor growth or proliferation.
In particular, this compound's structural features allow it to interact effectively with targets involved in cancer pathways, making it a candidate for further research in cancer therapeutics .
The physical properties of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid include:
Chemical properties include:
Relevant data such as melting point or boiling point were not specified in the available resources but are crucial for practical applications .
This compound serves as an important reference material in pharmaceutical testing, particularly in studies related to kinase inhibitors. Its applications include:
The synthesis of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid relies on meticulously designed multi-step sequences, with a prominent route featuring a guanidine-mediated pyrimidine ring formation as a pivotal step. A key pathway involves the reaction of 3-(hydrazinylmethylideneamino)-4-methylbenzoic acid hydrochloride with substituted nitriles under acidic conditions. This cyclization step is followed by hydrolytic deprotection of ester intermediates to yield the target carboxylic acid functionality. Critical to achieving high chemical purity (>97%) is the implementation of acid-driven precipitation using concentrated hydrochloric acid. This step effectively isolates the intermediate hydrochloride salt, minimizing impurities before the final hydrolysis. The synthesis necessitates rigorous control over reaction stoichiometry and intermediate purification to prevent carry-over impurities that could complicate downstream applications in active pharmaceutical ingredient (API) synthesis [1] [5]. Alternative pathways explored include palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biaryl system linking the pyrimidine and pyridine rings. However, these routes often require intricate protection/deprotection strategies for the aminomethylbenzoic acid moiety to prevent undesired side reactions during coupling, adding complexity to the overall synthesis [5] [6].
Table 1: Key Intermediates and Reaction Conditions in Multi-Step Synthesis
Step | Key Intermediate | Reaction Conditions | Primary Function | Purity Control |
---|---|---|---|---|
1 | 3-(Hydrazinylmethylideneamino)-4-methylbenzoic acid hydrochloride | Guanidine hydrochloride, HCl, solvent reflux | Precursor for cyclization | Recrystallization (Ethanol/Water) |
2 | Ester-protected pyrimidinylamino intermediate | Alcohol solvent (e.g., MeOH, EtOH), acid catalyst (e.g., H₂SO₄) | Pyrimidine ring formation | Acid precipitation (HCl) |
3 | Target Acid (Crude) | Hydrolysis (NaOH/H₂O, then acidification) | Ester deprotection & acid formation | Filtration & washing (Water, cold alcohol) |
Final | 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid | Recrystallization (Mixed solvent e.g., DMF/Water) | Purification | Final purity >97% [1] [9] |
The introduction of the critical methylene linker (-CH₂-NH-
) connecting the benzoic acid core to the pyrimidine ring represents a significant synthetic challenge, addressed through specialized catalytic approaches. A highly effective method employs reductive amination catalysis. This involves the condensation of 4-formylbenzoic acid derivatives (or their protected equivalents) with 4-(pyridin-3-yl)pyrimidin-2-amine, followed by reduction of the resulting imine. Catalysts such as sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of acetic acid (AcOH) facilitate this reduction under mild conditions (room temperature), achieving moderate yields (10-25%) [3] [7]. While functional group tolerant, this method can suffer from over-alkylation if reaction conditions are not meticulously controlled. Alternative strategies utilize nucleophilic displacement reactions. This approach requires activating the benzoic acid derivative, typically by converting it to a halomethyl compound (e.g., 4-(chloromethyl)benzoyl chloride or ester). Subsequent reaction with the nucleophilic pyrimidinylamine (4-(pyridin-3-yl)pyrimidin-2-amine) necessitates careful optimization. The use of tertiary amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial to scavenge the acid generated during the substitution reaction and prevent protonation of the amine nucleophile, which would quench its reactivity. Solvent choice significantly impacts the reaction rate and product purity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often preferred [3] [5]. Transition metal catalysis, particularly palladium-based systems employed in Buchwald-Hartwig amination, offers potential but faces challenges with the polyheterocyclic nature and potential coordinating groups of the molecules involved. Ligand selection and precise control of temperature and stoichiometry are paramount to avoid dehalogenation or homocoupling side reactions [5].
Solvent selection profoundly impacts both the reaction kinetics and the final yield of 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid synthesis, particularly during the cyclization and coupling steps. For the guanidine-mediated cyclization, protic solvents like ethanol (EtOH), methanol (MeOH), isopropanol (IPA), or n-butanol (n-BuOH) are commonly employed under reflux conditions (typically 70-85°C). These conditions promote solubility of the guanidine salt and facilitate the ring closure. However, higher alcohols like n-BuOH or isoamyl alcohol may offer advantages in minimizing ester transesterification side products compared to methanol. Conversely, the final hydrolysis of the ester intermediate to the carboxylic acid requires aqueous conditions. This is typically performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water/alcohol mixtures (e.g., H₂O/MeOH, H₂O/EtOH) at elevated temperatures (60-80°C), followed by careful acidification (e.g., HCl) to precipitate the product. Precise control of the acidification rate and final pH is critical for obtaining a filterable solid with high purity [1] [5]. Precipitation yield and crystal morphology are highly sensitive to the antisolvent choice during isolation. Adding the reaction mixture to cold water or mixtures like water/IPA often provides superior results compared to direct water addition alone. Temperature control during precipitation is vital; lower temperatures (0-10°C) generally enhance yield but may lead to finer, harder-to-filter particles if not managed correctly. For reductive amination steps, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or DMF are preferred, operating at or near room temperature (20-30°C) to maintain chemoselectivity and minimize imine reduction side products or over-reduction [3] [5] [7].
Table 2: Solvent and Temperature Optimization for Critical Synthetic Steps
Synthetic Step | Optimal Solvent Systems | Temperature Range | Impact on Yield/Purity | Key Considerations |
---|---|---|---|---|
Pyrimidine Cyclization | EtOH, n-BuOH, IPA/H₂O mixtures | 70-85°C (Reflux) | High conversion, moderate ester purity (80-90%) | Minimizes transesterification in higher alcohols |
Reductive Amination | DCM, THF, DMF | 20-30°C (RT) | Moderate yields (10-25%), good chemoselectivity | Requires strict moisture control |
Ester Hydrolysis | H₂O/MeOH, H₂O/EtOH | 60-80°C | High conversion (>95%) | Alkali concentration critical |
Acid Precipitation | H₂O, H₂O/IPA, Dilute HCl | 0-10°C | Yield: 70-85%, Purity >97% [1] [9] | pH control (2-4) & slow addition essential |
Final Recrystallization | DMF/H₂O, EtOH/H₂O | RT to 5°C cooling | Removes trace impurities, defines crystal form | Slow cooling improves crystal size |
4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid serves a critical function as a precursor scaffold in the synthesis of clinically significant Bcr-Abl tyrosine kinase inhibitors (TKIs), most notably nilotinib (Tasigna®). Within the nilotinib manufacturing process, this compound is identified as a specified impurity, designated "Nilotinib Hydrochloride Monohydrate Impurity D" (EP designation). Its structural presence stems from incomplete reactions or specific degradation pathways occurring during the final amide bond formation step involving nilotinib’s core amine intermediate (4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl moiety) and the activated carboxylic acid derivative of the tail fragment [4] [5]. The 4-(aminomethyl)benzamide linker, directly derived from this acid, is a key structural motif designed to confer binding flexibility within the kinase domain. Molecular docking studies indicate that this flexible linker allows the inhibitor molecule to adopt a conformation capable of bypassing the steric hindrance introduced by the "gatekeeper" T315I mutation in Bcr-Abl, a common mechanism of resistance to earlier TKIs like imatinib. The benzoic acid moiety provides the chemical handle (carboxylic acid group) essential for amide coupling with the terminal amine group of the tail fragment (e.g., 4-methylpiperazine in imatinib derivatives or the trifluoromethylated aryl ring system in nilotinib) [4] [7]. The stringent quality control requirements for nilotinib API necessitate highly controlled synthesis and thorough purification of intermediates like 4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid. Its level in the final drug substance is closely monitored, typically requiring chromatographic methods (e.g., HPLC using columns like Newcrom R1 with acetonitrile/water/formic acid mobile phases) capable of detecting it at low levels (ppm range) [4] [8]. Beyond nilotinib, this versatile intermediate finds application in the synthesis of novel "switch control" inhibitors (e.g., rebastinib analogs), where the 4-(aminomethyl)benzamide linker is employed to target the switch control pocket of kinases like ABL1, aiming to overcome resistance mutations [5] [7].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: